molecular formula C16H10N2O6 B1215910 Pht-Gly-Onp CAS No. 21313-49-5

Pht-Gly-Onp

Cat. No.: B1215910
CAS No.: 21313-49-5
M. Wt: 326.26 g/mol
InChI Key: FSCDNNJLCIKUHL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Nitrophenyl phthalimidoacetate plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and mechanisms. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the ester bond in the compound. This interaction is essential for understanding the catalytic mechanisms of these enzymes. Additionally, 4-Nitrophenyl phthalimidoacetate can act as a substrate for certain enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured to study enzyme activity .

Cellular Effects

The effects of 4-Nitrophenyl phthalimidoacetate on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of 4-Nitrophenyl phthalimidoacetate by cellular esterases can lead to changes in intracellular concentrations of 4-nitrophenol, impacting cellular signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl phthalimidoacetate exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s ester bond is hydrolyzed by esterases, resulting in the formation of 4-nitrophenol and phthalimidoacetic acid. This reaction can inhibit or activate enzymes, depending on the context, and can lead to changes in gene expression by altering the availability of key metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl phthalimidoacetate change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that the degradation products can still influence cellular functions, although to a lesser extent than the intact compound .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl phthalimidoacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .

Metabolic Pathways

4-Nitrophenyl phthalimidoacetate is involved in several metabolic pathways, primarily through its interactions with esterases and other enzymes. The hydrolysis of the compound leads to the formation of 4-nitrophenol and phthalimidoacetic acid, which can further participate in various metabolic reactions. These interactions can affect metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl phthalimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl phthalimidoacetate is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. This localization is crucial for its activity and function, as it allows the compound to modulate key cellular processes directly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pht-Gly-Onp typically involves the reaction between phthalimidoacetic acid and 4-nitrophenol. The carboxy group of phthalimidoacetic acid reacts with the phenolic hydroxy group of 4-nitrophenol to form the ester bond . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Pht-Gly-Onp can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Phthalimidoacetic acid and 4-nitrophenol.

    Reduction: 4-Aminophenyl phthalimidoacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pht-Gly-Onp has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pht-Gly-Onp is unique due to its combined structural features of both 4-nitrophenol and phthalimidoacetic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

Pht-Gly-Onp, chemically known as 4-Nitrophenyl phthalimidoacetate, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme assays and hydrolytic processes. This article delves into its biological mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is classified as a carboxylic ester formed through the reaction between phthalimidoacetic acid and 4-nitrophenol. The compound serves as a substrate for various hydrolases, particularly esterases, which catalyze its hydrolysis to produce 4-nitrophenol and phthalimidoacetic acid. The biological significance of this compound lies in its role as a model compound for studying enzymatic activity and metabolic pathways.

Target Enzymes

This compound is primarily utilized in enzyme assays to study the activity of esterases and other hydrolytic enzymes. The hydrolysis of this compound results in the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This process is essential for understanding enzyme kinetics and substrate specificity.

Biochemical Pathways

The hydrolysis reaction catalyzed by esterases involves the cleavage of the ester bond in this compound, leading to the formation of products that can influence various biochemical pathways. The released 4-nitrophenol can further participate in cellular signaling and metabolic processes, making it a valuable tool for investigating cellular responses to enzymatic activity.

Enzyme Assays

Research has demonstrated that this compound is effective in assessing the activity of β-galactosidase and other hydrolases. For instance, studies have shown that different pH levels significantly affect the enzymatic activity measured through the release of ONP (o-nitrophenol) from substrates like this compound. Optimal conditions for β-galactosidase activity were reported at pH 7-8, with variations observed based on specific enzyme sources .

Case Studies

  • Enzymatic Activity Assessment : A study utilized this compound to investigate β-galactosidase from Aspergillus oryzae. The intensity of color produced by the enzymatic reaction was measured using UV-VIS spectrophotometry at 420 nm, indicating a direct correlation between substrate concentration and enzyme activity .
  • Impact on Cellular Signaling : Another study explored how the hydrolysis of this compound affects intracellular concentrations of 4-nitrophenol, subsequently influencing cellular signaling pathways. This highlights the compound's role beyond mere substrate activity, suggesting potential implications for gene expression modulation.

Applications in Scientific Research

This compound has several applications across various fields:

  • Biochemistry : As a substrate in enzyme assays to study esterase activity.
  • Organic Chemistry : Employed as a reagent in organic synthesis for modeling esterification reactions.
  • Industrial Chemistry : Utilized in producing specialty chemicals and intermediates.

Properties

IUPAC Name

(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c19-14(24-11-7-5-10(6-8-11)18(22)23)9-17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCDNNJLCIKUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354893
Record name CHEBI:75058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21313-49-5
Record name CHEBI:75058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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